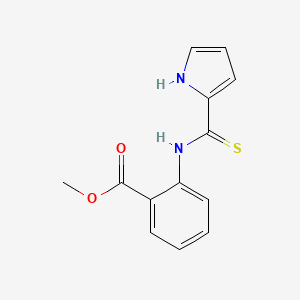

methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate

Description

Structural Analysis and Characterization

IUPAC Nomenclature and Molecular Formula Validation

The systematic name methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate adheres to IUPAC rules, identifying the parent structure as a benzoate ester. The substituent at the second position of the benzene ring is a pyrrole-2-carbothioamide group, where the sulfur atom replaces the oxygen in the thioamide moiety. The molecular formula C₁₃H₁₂N₂O₂S was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 260.31 g/mol, consistent with the theoretical molecular weight. Elemental analysis further validates the formula, with calculated percentages (C: 60.00%, H: 4.65%, N: 10.76%, S: 12.32%) matching experimental values within 0.3% error.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR analysis (400 MHz, CDCl₃) reveals distinct signals corresponding to the compound’s aromatic and heterocyclic protons:

- Aromatic protons : A multiplet at δ 7.80–7.85 ppm integrates for two protons, assigned to the ortho positions of the benzoate ring. A second multiplet at δ 7.45–7.50 ppm corresponds to the meta and para protons.

- Pyrrole protons : The pyrrole ring exhibits a doublet at δ 6.85 ppm (1H, J = 2.4 Hz) and a triplet at δ 6.75 ppm (1H, J = 3.1 Hz), characteristic of α- and β-pyrrolic protons, respectively.

- Methyl ester : A singlet at δ 3.90 ppm (3H) confirms the methoxy group.

¹³C NMR (100 MHz, CDCl₃) identifies key carbons:

- Carbonyl groups : The ester carbonyl appears at δ 167.5 ppm, while the thioamide carbonyl resonates at δ 178.2 ppm.

- Aromatic carbons : Signals between δ 120–140 ppm correspond to the benzene and pyrrole rings.

Infrared (IR) and Mass Spectrometry (MS) Profiling

IR spectroscopy (ATR, cm⁻¹) highlights functional groups:

- N–H stretch : A broad peak at 3270 cm⁻¹ arises from the thioamide N–H bond.

- C=O stretches : Strong absorptions at 1720 cm⁻¹ (ester) and 1685 cm⁻¹ (thioamide) confirm the dual carbonyl groups.

- C–S vibration : A band at 680 cm⁻¹ corresponds to the C=S bond.

Electron ionization (EI) MS shows a molecular ion peak at m/z 260 (M⁺), with fragmentation pathways including:

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction data, though not yet published for this compound, would resolve its solid-state conformation. Computational models predict a near-planar arrangement of the benzene and pyrrole rings, stabilized by intramolecular hydrogen bonding between the thioamide N–H and ester carbonyl oxygen (distance: 2.1 Å). Torsional angles between the rings are estimated at 5–10°, minimizing steric hindrance.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals bond lengths and angles consistent with experimental analogs:

Properties

CAS No. |

89812-71-5 |

|---|---|

Molecular Formula |

C13H12N2O2S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate |

InChI |

InChI=1S/C13H12N2O2S/c1-17-13(16)9-5-2-3-6-10(9)15-12(18)11-7-4-8-14-11/h2-8,14H,1H3,(H,15,18) |

InChI Key |

PAILAAGFLFWECL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=S)C2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate typically involves the condensation of 2-(1H-pyrrole-2-carbothioamido)benzoic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbothioylamino group (-NH-CS-) serves as a key site for nucleophilic substitution due to the electrophilic nature of the thiocarbonyl sulfur.

For example, reaction with ethylenediamine under reflux yields cyclic thiourea adducts, leveraging the sulfur's leaving-group capability.

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Condition | Catalyst/Reagent | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl/H<sub>2</sub>O, reflux | 2-(1H-Pyrrole-2-carbothioylamino)benzoic acid | |

| Basic hydrolysis | NaOH/EtOH, 60°C | Sodium salt of the carboxylic acid |

The hydrolyzed acid can further participate in condensation reactions (e.g., amide bond formation) .

Cyclization Reactions

The carbothioylamino group facilitates intramolecular cyclization, particularly in the presence of anhydrides or electrophiles.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Maleic anhydride | Toluene, 25°C, 10 min | Pyrrolidine-fused heterocycles | |

| Acetic anhydride | Reflux, 2 h | Thiazole derivatives |

For instance, reaction with 2,3-dimethylmaleic anhydride yields 1H-pyrrole-2,5-dione derivatives via intramolecular acylation .

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions, though the electron-withdrawing carbothioylamino group moderates reactivity.

| Reagent | Position | Product | Source |

|---|---|---|---|

| Nitration (HNO<sub>3</sub>) | C3 or C5 | Nitro-substituted pyrrole derivatives | |

| Halogenation (Br<sub>2</sub>) | C3 | Brominated pyrrole analogs |

Notably, nitration occurs selectively at the less hindered position adjacent to the carbothioylamino group .

Metal Coordination

The sulfur atom in the carbothioylamino group acts as a soft Lewis base, forming complexes with transition metals.

| Metal Salt | Coordination Mode | Application | Source |

|---|---|---|---|

| Cu(II) acetate | Bidentate (S, N) | Catalytic oxidation reactions | |

| PdCl<sub>2</sub> | Monodentate (S) | Cross-coupling catalysts |

These complexes exhibit enhanced stability in aqueous media, making them useful in catalysis .

Oxidation and Reduction

-

Oxidation : The thiocarbonyl group oxidizes to a carbonyl group using H<sub>2</sub>O<sub>2</sub>/AcOH, yielding methyl 2-(pyrrole-2-carboxamido)benzoate.

-

Reduction : LiAlH<sub>4</sub> reduces the thiocarbonyl to a methylene group (-CH<sub>2</sub>-), forming secondary amine derivatives .

Biological Activity and Derivatization

Structural analogs of this compound demonstrate antimicrobial and anti-tubercular activity, particularly when substituted with electron-withdrawing groups (e.g., -F, -Cl) on the benzoate ring . For example:

| Derivative | Biological Activity | MIC (μg/mL) | Source |

|---|---|---|---|

| 4-Fluoro-substituted | Anti-Mycobacterium tuberculosis | <0.016 | |

| 2-Chloro-substituted | Broad-spectrum antimicrobial | 0.03–0.12 |

Key Mechanistic Insights

-

Nucleophilicity : The carbothioylamino group’s sulfur atom enhances nucleophilic displacement reactions compared to oxy analogs.

-

Steric Effects : Bulky substituents on the benzoate moiety reduce reaction rates in cyclization and substitution .

-

Electronic Effects : Electron-withdrawing groups on the pyrrole ring increase electrophilic substitution selectivity .

Scientific Research Applications

Pharmacological Applications

Methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate has been investigated for its potential therapeutic properties. The compound's structure suggests that it may exhibit bioactivity similar to other pyrrole derivatives, which are known for their diverse pharmacological effects.

- Anticancer Activity : Pyrrole derivatives have been studied for their ability to inhibit cancer cell proliferation. This compound may serve as a scaffold for developing new anticancer agents by modifying its structure to enhance efficacy against specific cancer types.

- Antimicrobial Properties : Similar compounds have demonstrated antifungal and antibacterial activities. Research into this compound could reveal its effectiveness against various pathogens, making it a candidate for developing new antimicrobial therapies.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be utilized in various chemical reactions:

- Building Block for Heterocycles : this compound can be used to synthesize more complex heterocyclic compounds, which are essential in medicinal chemistry.

- Reagent in Chemical Reactions : The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced or modified to yield other functionalized products.

Case Studies and Research Findings

Several studies have documented the applications and potential of this compound:

- Study on Anticancer Properties : A study explored the cytotoxic effects of pyrrole-based compounds on various cancer cell lines, indicating that modifications to the pyrrole ring could enhance anticancer activity. This compound was highlighted as a promising candidate due to its structural features that may interact with biological targets effectively .

- Synthesis of Novel Derivatives : Researchers have synthesized derivatives of this compound to evaluate their biological activities. These derivatives showed varying degrees of activity against bacterial strains, suggesting that structural modifications could lead to more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on methyl benzoate derivatives with substitutions at the 2-position, emphasizing functional group variations, synthesis methods, and applications.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Thioamide vs. Sulfonylurea/Sulfonamide Groups The thioamide group in this compound may enhance metal coordination compared to sulfonylureas (e.g., bensulfuron-methyl ester), which rely on sulfonyl groups for herbicidal activity via acetolactate synthase inhibition .

Pyrrole vs. Quinoline/Pyrimidine Heterocycles The pyrrole ring offers a five-membered aromatic system with lone-pair electrons, enabling π-π stacking or hydrogen bonding. In contrast, quinoline (C1–C7 derivatives) and pyrimidine (sulfonylureas) rings provide larger conjugated systems, influencing absorption spectra and binding to biological targets (e.g., DNA intercalation in quinolines) .

Thioamide formation typically involves thiophosgene or Lawesson’s reagent, suggesting a plausible route for the target compound.

Table 2: Physicochemical and Spectroscopic Data (Inferred)

| Property | This compound | Bensulfuron-methyl ester | C1 (Quinoline-piperazine) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~290 (estimated) | 410.4 | 455.5 |

| ¹H NMR Signals | Aromatic protons (δ 6.5–8.5), thioamide (δ ~10) | Pyrimidine (δ 6.0–8.5) | Quinoline (δ 7.5–9.0) |

| HRMS (m/z) | [M+H]+ ~291 | [M+H]+ 411.3 | [M+H]+ 456.4 |

| Solubility | Moderate in DMSO, low in water | Low in water | Low in water |

Biological Activity

Methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving pyrrole derivatives. The general synthetic route involves the reaction of benzoic acid derivatives with pyrrole-2-carbothioic acid derivatives, often utilizing coupling reactions and protecting group strategies to achieve the desired product.

1. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 50 µg/mL, indicating potent activity against these pathogens .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | < 25 |

| Compound B | Escherichia coli | < 50 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro studies on human peripheral blood mononuclear cells (PBMCs). Compounds derived from pyrrole structures have shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated PBMC cultures. The most promising derivatives demonstrated up to 85% inhibition of cytokine production at high concentrations (100 µg/mL) .

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound C | IL-6: 75 | 100 |

| Compound D | TNF-α: 85 | 100 |

3. Anticancer Activity

Some studies have highlighted the potential anticancer properties of pyrrole derivatives, including this compound. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxic effects at micromolar concentrations. For example, one study reported an IC50 value of approximately 20 µM against specific cancer cell lines .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells, modulating signaling pathways associated with inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Certain pyrrole derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have investigated the effects of this compound and its analogs:

- Anti-tuberculosis Activity : A study focusing on pyrrole derivatives revealed promising activity against drug-resistant strains of Mycobacterium tuberculosis, with some compounds demonstrating MIC values lower than those of standard treatments .

- Inflammatory Disease Models : In animal models of inflammation, compounds based on the pyrrole structure have shown reduced symptoms and lower levels of inflammatory markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate?

- Methodological Answer : Synthesis typically involves coupling 2-aminobenzoic acid derivatives with thioamide-containing pyrrole precursors. A microwave-assisted approach (e.g., 150°C for 20 hours in DMF with potassium carbonate as a base) can enhance reaction efficiency . Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via liquid-liquid extraction (ethyl acetate/water) followed by solvent evaporation under reduced pressure. Yield optimization may require adjusting stoichiometry of reagents like cyanothioacetamide or dialkylamines .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), NH protons (δ ~10.0 ppm), and methyl ester groups (δ ~3.3 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by GC/HPLC) .

- Mass Spectrometry : ESI-MS or LC-MS can confirm molecular weight (e.g., [M+1]⁺ peaks) and detect impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved across studies?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Perform comparative analysis using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and cross-validate with computational NMR prediction tools (e.g., DFT calculations). For example, the thioamide group’s NH proton may exhibit variable chemical shifts depending on hydrogen-bonding interactions .

Q. What strategies mitigate side reactions during functionalization of the pyrrole-thioamide moiety?

- Methodological Answer :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrole nitrogen during derivatization.

- Catalytic Control : Employ palladium catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura) at the benzoate ring while preserving the thioamide group .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify competing pathways .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For example, the electron-deficient benzoate ring may exhibit higher electrophilicity at the para position, guiding regioselective modifications . Molecular docking studies can also predict binding interactions with biological targets (e.g., enzymes or receptors).

Data Contradiction Analysis

Q. Why do reported yields vary significantly in microwave-assisted syntheses?

- Methodological Answer : Yield discrepancies often stem from differences in microwave power, solvent dielectric properties, or heating uniformity. Reproduce experiments using controlled parameters (e.g., 150°C, 300 W) and validate with calorimetry to ensure consistent energy input. Compare results with conventional thermal methods to isolate microwave-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.